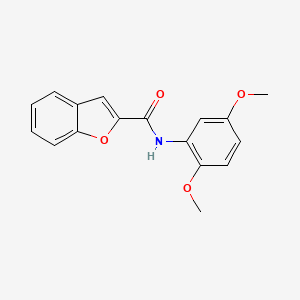

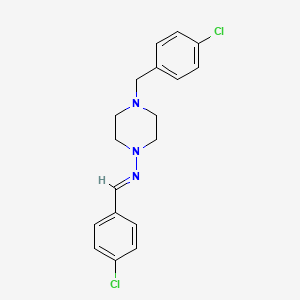

![molecular formula C18H16N6OS B5530636 4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5530636.png)

4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a pyrazole ring, a triazole ring, and a thiol group. Pyrazole is a five-membered ring with two nitrogen atoms, and it is associated with different biological activities such as antimycobacterial, anti-inflammatory, anticancer, antimicrobial, antibacterial, and anti-tubercular . Triazole is another five-membered ring containing two carbon atoms and three nitrogen atoms, which is known for its use in various pharmaceuticals . The thiol group (-SH) is similar to the hydroxyl group (-OH) in alcohols, but contains a sulfur atom in place of the oxygen atom.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation or substitution reactions . For example, a pyrazole compound can be synthesized through a nucleophilic substitution reaction of an oxazoline derivative .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. This structure can be confirmed using techniques such as NMR spectroscopy, MS data, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group might undergo oxidation reactions to form disulfides. The pyrazole and triazole rings might participate in various organic reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar thiol, pyrazole, and triazole groups might increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing the pyrazole moiety, like SCHEMBL18292568, have been reported to exhibit significant antimicrobial properties . This includes activity against a range of bacteria and fungi, making them valuable for the development of new antibiotics and antifungal agents. The ability to combat resistant strains of microbes is particularly crucial in the face of rising antibiotic resistance.

Anticancer Research

The triazole and pyrazole components of SR-01000254210 are known to possess antitumor activities . Research into this compound could lead to the development of novel chemotherapeutic agents that target specific cancer cells with reduced side effects compared to traditional chemotherapy.

Antileishmanial and Antimalarial Applications

Studies have shown that pyrazole derivatives can have potent antileishmanial and antimalarial activities . These properties make SR-01000254210 a candidate for the development of new treatments for leishmaniasis and malaria, which are significant health concerns in many parts of the world.

Anti-inflammatory and Analgesic Effects

The structural features of 4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol suggest potential anti-inflammatory and analgesic effects . This could be explored for the creation of new non-steroidal anti-inflammatory drugs (NSAIDs) that offer pain relief with fewer gastrointestinal side effects.

Antidiabetic Potential

Imidazole and pyrazole cores are often found in compounds with antidiabetic properties . Investigating SR-01000254210-1 in this context could contribute to the discovery of new medications that help manage blood sugar levels more effectively in diabetic patients.

Sensor Development and Photonic Applications

The compound’s structure indicates potential use in the development of sensors and photonic devices . Its ability to form donor-acceptor chromophores could be utilized in creating materials for optical sensing, photodynamic therapy, and other applications in the field of material science.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6OS/c1-12-15(13(2)23(22-12)14-7-4-3-5-8-14)11-19-24-17(20-21-18(24)26)16-9-6-10-25-16/h3-11H,1-2H3,(H,21,26)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMROMNUWQCXLN-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NN3C(=NNC3=S)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/N3C(=NNC3=S)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

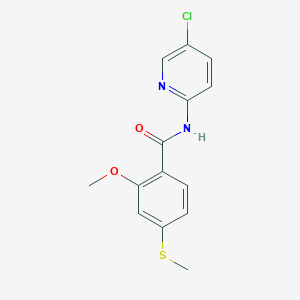

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

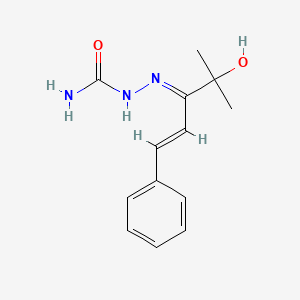

![2-allyl-9-(3-hydroxy-4-methoxybenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530574.png)

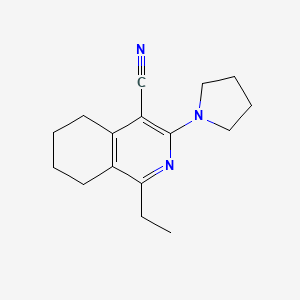

![2-{2-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-2-oxoethyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5530585.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)cyclopropanecarboxamide](/img/structure/B5530640.png)

![6-ethyl-4-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5530657.png)